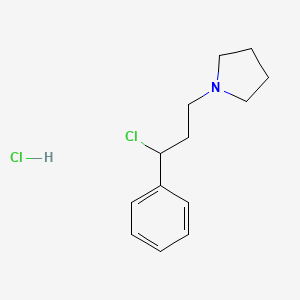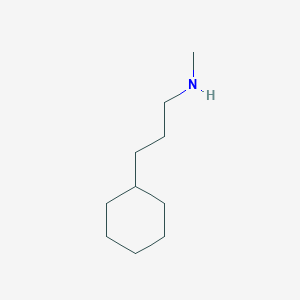![molecular formula C23H40N2O2 B12002438 N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
N-[(E)-furan-2-ylmethylideneamino]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-furan-2-ylmethylideneamino]octadecanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an octadecanamide moiety through a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]octadecanamide typically involves the condensation reaction between furan-2-carbaldehyde and octadecanamide in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
N-[(E)-furan-2-ylmethylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]octadecanamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The Schiff base linkage can undergo hydrolysis under physiological conditions, releasing the active furan and amide components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
- Octadecanamide
- Stearamide
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]octadecanamide is unique due to its specific combination of a furan ring and an octadecanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity in different environments.
Propriétés
Formule moléculaire |
C23H40N2O2 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]octadecanamide |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(26)25-24-21-22-18-17-20-27-22/h17-18,20-21H,2-16,19H2,1H3,(H,25,26)/b24-21+ |
Clé InChI |
UZHUIYGJBVAYNG-DARPEHSRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)



![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)


